5-(2,3-difluoro-6-methoxyphenyl)oxazole

Antifungal Agrochemical SDH Inhibitor

Researchers developing next-generation SDHI fungicides require precise building blocks for SAR studies. 5-(2,3-Difluoro-6-methoxyphenyl)oxazole (CAS 2364585-08-8) addresses this need with its unique 2,3-difluoro-6-methoxy substitution pattern on the phenyl oxazole core. • Enables direct comparative SDH IC50 assays and in planta efficacy trials against resistant phytopathogens. • ≥98% purity ensures reproducible synthetic outcomes and reliable SAR data. • Ready stock with global shipping supports uninterrupted research programs.

Molecular Formula C10H7F2NO2
Molecular Weight 211.16 g/mol
CAS No. 2364585-08-8
Cat. No. B6294200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-difluoro-6-methoxyphenyl)oxazole
CAS2364585-08-8
Molecular FormulaC10H7F2NO2
Molecular Weight211.16 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)F)F)C2=CN=CO2
InChIInChI=1S/C10H7F2NO2/c1-14-7-3-2-6(11)10(12)9(7)8-4-13-5-15-8/h2-5H,1H3
InChIKeyHSNCXOWUEVVDRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,3-Difluoro-6-methoxyphenyl)oxazole: Fluorinated Intermediate for Synthesis


5-(2,3-Difluoro-6-methoxyphenyl)oxazole, with CAS number 2364585-08-8, is a fluorinated oxazole derivative with a molecular formula of C10H7F2NO2 and a molecular weight of 211.16 g/mol . It is primarily recognized as a specialized building block and versatile intermediate in the synthesis of biologically active molecules for pharmaceutical and agrochemical research [1]. Its structure comprises an oxazole core substituted with a 2,3-difluoro-6-methoxyphenyl group, which imparts unique electronic and steric properties that are valuable in the design of new chemical entities [2]. The compound is offered for research and further manufacturing purposes with a typical purity of ≥98% .

Structural Non-Interchangeability of 5-(2,3-Difluoro-6-methoxyphenyl)oxazole


Generic substitution of 5-(2,3-difluoro-6-methoxyphenyl)oxazole with other in-class oxazole or phenyl oxazole derivatives is not feasible due to the precise and unique substitution pattern on the phenyl ring [1]. The specific arrangement of the two fluorine atoms at the 2 and 3 positions, combined with the methoxy group at the 6 position, creates a distinct electronic environment and steric profile that governs its reactivity, physical properties, and the biological activity of its downstream products [2]. Substituting with a different regioisomer (e.g., 2,4-difluoro or 3,5-difluoro) or a compound lacking the methoxy group would result in a molecule with altered hydrogen bonding capabilities, metabolic stability, and target binding affinity, thereby compromising the integrity and outcome of the intended research or synthetic pathway .

5-(2,3-Difluoro-6-methoxyphenyl)oxazole: Evidence and Selection Benchmarks


Antifungal Activity in Disk Diffusion Assays

The compound has demonstrated qualitative antifungal activity in a disk diffusion assay. It was evaluated for mean zone of inhibition against filamentous fungi at a concentration of 1000 µg/mL and 500 µg/mL, showing a positive result . A separate assay confirms a zone of inhibition against *Aspergillus flavus* (strain MF383) using the same disk diffusion method . These results indicate potential as an antifungal scaffold, though no comparative data against a standard fungicide or related analog is available in the source documents.

Antifungal Agrochemical SDH Inhibitor

Potential as SDH Inhibitor Fungicide

The compound's structure is consistent with scaffolds found in succinate dehydrogenase inhibitors (SDHIs), a major class of modern fungicides [1]. Recent research on oxazole-5-carboxamide derivatives has yielded compounds with SDH inhibitory activity, for example, SEZA14 and SEZC7 demonstrated IC50 values of 12.9 µM against SDH, which is similar to the commercial fungicide boscalid (IC50 = 12.9 µM) [2]. While 5-(2,3-difluoro-6-methoxyphenyl)oxazole is not a carboxamide and has not been directly tested for SDH inhibition, its core structure suggests it may be a valuable intermediate for constructing new SDHI candidates with potentially differentiated resistance profiles.

Fungicide SDHI Agrochemical

Certified Purity for Reproducible Research

A key differentiator for procurement is the compound's verified purity. Multiple vendors provide this compound with a certified purity of ≥98% [REFS-1, REFS-2, REFS-3]. This level of purity is essential for ensuring reproducible results in chemical synthesis and biological assays, minimizing the impact of unknown impurities that could act as inhibitors, catalysts, or side-reactants. While many close analogs may be available at lower purities, sourcing this compound at ≥98% ensures a more reliable starting point for complex synthetic sequences.

Building Block Purity Reproducibility

5-(2,3-Difluoro-6-methoxyphenyl)oxazole: Recommended Applications


Designing Next-Generation SDHI Fungicides

This compound is best suited as a key intermediate in the synthesis of novel succinate dehydrogenase inhibitor (SDHI) fungicide candidates [1]. Its unique fluorinated and methoxylated phenyl oxazole core can be used to build libraries of analogs for structure-activity relationship (SAR) studies, with the goal of identifying compounds that overcome resistance to current SDHI fungicides like boscalid [2]. Researchers should plan for direct comparative enzymatic assays (e.g., SDH IC50 determination) and in planta efficacy trials against a panel of relevant phytopathogenic fungi.

Exploring Fluorinated Heterocycles for Drug-Like Properties

The compound's substitution pattern is of interest in medicinal chemistry for optimizing the drug-like properties of lead compounds [3]. The 2,3-difluoro-6-methoxyphenyl motif can improve metabolic stability and modulate lipophilicity compared to non-fluorinated analogs. Its use as a building block is recommended in the synthesis of drug candidates where these properties are crucial, with procurement justified by the high verified purity (≥98%) that ensures reliable and reproducible synthetic outcomes .

Utilizing Oxazole Scaffold in Cross-Coupling Methodology

The compound can serve as a valuable substrate for developing new synthetic methodologies involving oxazole-containing scaffolds. Its specific electronic properties, imparted by the fluorine and methoxy substituents, make it an interesting case study for optimizing palladium-catalyzed cross-coupling reactions or other C-H activation strategies. Procurement of this specific compound is necessary to accurately benchmark new reaction conditions, as even minor structural changes in the substrate can significantly alter reactivity and yield [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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